4-Chlorobutyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

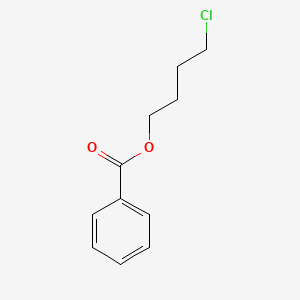

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQVVCNZAYQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241545 | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-02-1 | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 946-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobutyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyl benzoate is a bifunctional organic compound that serves as a versatile intermediate in synthetic organic chemistry.[1] Its structure, incorporating a benzoate group and a reactive chlorobutyl chain, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials for polymer science.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 946-02-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 140-143 °C at 5 mmHg | Organic Syntheses Procedure |

| 176-178 °C at 20 mmHg | ChemicalBook | |

| Density | 1.143 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.519 | ChemicalBook |

| Solubility | Limited water solubility, soluble in common organic solvents like alcohols and ethers. | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the reaction of a benzoic acid derivative with a 4-chlorobutyl source. Two detailed experimental protocols are provided below.

Experimental Protocol 1: From Benzoyl Chloride and Tetrahydrofuran

This method, adapted from Organic Syntheses, provides a reliable and high-yielding procedure. The reaction involves the cleavage of tetrahydrofuran by benzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran.

Materials:

-

Benzoyl chloride (freshly distilled)

-

Tetrahydrofuran (THF)

-

Zinc chloride (freshly fused)

-

Benzene

-

5% Sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.

-

A vigorous exothermic reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 15 minutes.

-

Cool the reaction mixture to room temperature and dissolve it in 100 mL of benzene.

-

Transfer the benzene solution to a separatory funnel and wash it sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at 140–143 °C/5 mmHg. The expected yield is 45–48 g (78–83%).

Experimental Protocol 2: Fischer Esterification of Benzoic Acid and 4-Chlorobutanol (Adapted)

This protocol is an adaptation of a general Fischer esterification procedure. It involves the acid-catalyzed reaction between benzoic acid and 4-chlorobutanol.

Reaction Scheme:

References

4-Chlorobutyl benzoate CAS number 946-02-1

An In-depth Technical Guide to 4-Chlorobutyl Benzoate (CAS: 946-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a benzoate ester and a terminal chloroalkyl group.[1] Its unique structure, combining a stable ester linkage with a reactive alkyl chloride, makes it a valuable intermediate and building block in various fields, including synthetic organic chemistry, polymer science, and pharmaceutical research.[1] This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its relevance to drug development professionals.

The molecule consists of a benzoate group (C₆H₅COO-) linked to a four-carbon chain with a chlorine atom at the terminal position (-CH₂CH₂CH₂CH₂Cl).[1] This configuration allows for sequential or orthogonal chemical modifications at two distinct sites: the ester, which can be hydrolyzed, and the C-Cl bond, which is susceptible to nucleophilic substitution.[1] In pharmaceutical research, it is particularly useful as a linker or spacer molecule for creating drug conjugates or as a precursor for more complex active pharmaceutical ingredients (APIs).[1]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its physicochemical properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 946-02-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][4][5] |

| Molecular Weight | 212.67 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl | [5] |

| InChIKey | XFFQVVCNZAYQSJ-UHFFFAOYSA-N | [1][8] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 176-178 °C | at 20 mmHg | [3][9] |

| Boiling Point | 140-143 °C (413-416 K) | at 0.007 bar | [1][6] |

| Density | 1.143 g/mL | at 25 °C | [3][9] |

| Refractive Index (n²⁰/D) | 1.519 | [3][9] |

Predicted Spectroscopic Data

While experimental spectra should always be obtained for confirmation, the following table summarizes expected values for key analytical techniques.[1]

| Technique | Feature | Expected Value (ppm or m/z) | Assignment |

| ¹³C NMR | Carbonyl (C=O) | ~166 | Ester Carbonyl |

| Aromatic (C-O) | ~130 | Quaternary Phenyl Carbon | |

| Aromatic (CH) | ~128-133 | Phenyl Carbons | |

| Methylene (-OCH₂-) | ~64 | Methylene adjacent to ester oxygen | |

| Methylene (-CH₂Cl) | ~44-45 | Methylene adjacent to chlorine | |

| Methylene (-CH₂CH₂-) | ~26-29 | Middle methylene carbons | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | 212 / 214 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| Fragment | 121 | Benzoyloxy fragment [C₇H₅O₂]⁺ | |

| Fragment | 105 | Benzoyl fragment [C₇H₅O]⁺ | |

| Fragment | 77 | Phenyl fragment [C₆H₅]⁺ | |

| Fragment | 91 / 93 | Chlorobutyl fragment [C₄H₈Cl]⁺ |

Synthesis and Experimental Protocols

The most common methods for synthesizing this compound involve the esterification of benzoic acid or its derivatives with 4-chlorobutanol.[1]

Common Synthetic Routes

-

Fischer Esterification: The direct reaction of benzoic acid with 4-chlorobutanol using a strong acid catalyst (e.g., H₂SO₄).[1]

-

Acyl Chloride Method: A two-step process involving the conversion of benzoic acid to benzoyl chloride, followed by its reaction with 4-chlorobutanol.[1] This method is often preferred for its higher yield and milder reaction conditions in the second step.

The synthesis workflow can be visualized as follows:

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound from benzoic acid.

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

4-Chlorobutanol

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Step 1: Formation of Benzoyl Chloride

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride is used directly in the next step.

Step 2: Esterification

-

Dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve 4-chlorobutanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the 4-chlorobutanol/pyridine solution to 0 °C in an ice bath.

-

Slowly add the benzoyl chloride solution dropwise to the cooled 4-chlorobutanol solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 3: Purification and Analysis

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1][3][9]

-

Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for medicinal chemists and drug development professionals.[1]

Key Roles:

-

Linker/Spacer: The four-carbon chain provides a flexible spacer to connect a payload (drug) to a targeting moiety or a solubility-enhancing group. The terminal chlorine is readily displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond, while the ester can be designed for hydrolytic cleavage.[1]

-

Protecting Group: The benzoate group can serve as a protecting group for the hydroxyl function of 4-chlorobutanol.[1]

-

Synthetic Intermediate: It serves as a key starting material for synthesizing more complex molecules, including heterocyclic compounds, through intramolecular cyclization or as a building block for larger pharmaceutical scaffolds.[1]

The logical relationship of its functional groups is key to its utility.

Safety and Handling

This compound is classified as a skin and eye irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Measures:

-

First Aid:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound (946-02-1) for sale [vulcanchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 946-02-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(946-02-1) 13C NMR [m.chemicalbook.com]

- 9. This compound CAS#: 946-02-1 [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Chlorobutyl Benzoate

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of interest in various scientific and industrial applications, including organic synthesis, polymer science, and pharmaceutical research. Its structure, featuring a benzoate group and a reactive chlorobutyl chain, makes it a versatile building block and linker molecule.

Core Molecular and Physical Properties

This compound is a functionalized ester that is typically a colorless to pale yellow liquid at standard temperature and pressure.[1] Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 212.673 g/mol | [1][2][6][7] |

| CAS Registry Number | 946-02-1 | [1][2][3][5][6] |

| Density | 1.129 g/cm³ | [3] |

| Boiling Point | 304.4°C at 760 mmHg 140-143°C at 0.007 bar | [1][3] |

| Flash Point | 148.4°C | [3] |

| Refractive Index | n20/D 1.519 (lit.) | [3] |

| Vapor Pressure | 0.000874 mmHg at 25°C | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through esterification reactions. Below are detailed methodologies for key synthetic routes.

This is a two-step process that involves the conversion of benzoic acid to its more reactive acyl chloride derivative, followed by reaction with 4-chlorobutanol.

Step 1: Preparation of Benzoyl Chloride

-

Reactants: Benzoic acid (C₆H₅COOH) and thionyl chloride (SOCl₂).

-

Procedure: Benzoic acid is reacted with an excess of thionyl chloride, often with gentle heating. The reaction produces benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.

-

Equation: C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl.[1]

-

Work-up: The excess thionyl chloride is typically removed by distillation to yield crude benzoyl chloride, which can be purified further by vacuum distillation.

Step 2: Esterification

-

Reactants: Benzoyl chloride (C₆H₅COCl) and 4-chlorobutanol (ClCH₂CH₂CH₂CH₂OH).

-

Procedure: Benzoyl chloride is reacted with 4-chlorobutanol, usually in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is often carried out in an inert solvent.

-

Equation: C₆H₅COCl + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + HCl.[1]

-

Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield this compound.

This method describes a high-yield synthesis using a metal catalyst.

-

Reactants: Benzoyl chloride and tetrahydrofuran.

-

Catalyst: Yttrium(III) chloride.

-

Procedure: The reaction is carried out at 65°C for 18 hours.

-

Yield: This method has been reported to achieve a reference yield of 99.0%.[3]

Visualized Experimental Workflow: Acyl Chloride Route

The following diagram illustrates the logical workflow for the synthesis of this compound via the acyl chloride method.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several fields:

-

Synthetic Organic Chemistry: It serves as a versatile building block for more complex molecules. The ester can act as a protecting group for 4-chlorobutanol, and the terminal chlorine is a reactive site for nucleophilic substitution, making it an effective linker molecule.[1]

-

Pharmaceutical Research: This compound can be used in the synthesis of drug intermediates that require specific spacer lengths between functional groups. The ester linkage is potentially hydrolyzable, which allows for its use in the design of prodrugs.[1]

-

Polymer Science: It can be used as a monomer in polyesterification reactions or for the modification of polymer end-groups through its reactive chlorine atom.[1]

References

An In-depth Technical Guide to 4-Chlorobutyl Benzoate

This technical guide provides a comprehensive overview of 4-chlorobutyl benzoate, a significant chemical intermediate in various fields of research and development. The document details its chemical identity, physical and spectral properties, and provides an experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and IUPAC Name

This compound is an ester characterized by a benzoate group attached to a 4-chlorobutyl chain.[1] Its chemical structure and identity are fundamental to its reactivity and applications.

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₁₁H₁₃ClO₂[1]

SMILES: C1=CC=C(C=C1)C(=O)OCCCCCl[1]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, including its physical properties and predicted spectral characteristics.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Registry Number | 946-02-1 | [1][2][3] |

| Molecular Weight | 212.67 g/mol | [1][4] |

| Boiling Point | 176-178 °C at 20 mmHg | [5] |

| 140–143 °C at 5 mmHg | [5] | |

| 132–135 °C at 2.5 mmHg | [5] | |

| Density | 1.143 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.519 | [5] |

| Flash Point | >230 °F | [6] |

| LogP | 2.8624 | [4][7] |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~166 |

| Aromatic C-O | ~130 |

| Aromatic C-H | ~133, 129, 128 |

| Methylene adjacent to ester oxygen (-OCH₂-) | ~64 |

| Methylene adjacent to chlorine (-CH₂Cl) | ~44-45 |

| Middle methylene carbons (-CH₂CH₂-) | ~26-29 |

Table 3: Mass Spectrometry Fragmentation Data

| Fragment | m/z (Mass-to-Charge Ratio) | Assignment |

| [M]⁺ | 212/214 | Molecular ion (showing chlorine isotope pattern) |

| [C₇H₅O₂]⁺ | 121 | Benzoyloxy fragment |

| [C₇H₅O]⁺ | 105 | Benzoyl fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

| [C₄H₈Cl]⁺ | 91/93 | Chlorobutyl fragment |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with one common approach being the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst.[5]

Materials and Equipment

-

Benzoyl chloride (freshly distilled)

-

Tetrahydrofuran (THF)

-

Zinc chloride (fused)

-

Benzene

-

5% Sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

200-mL round-bottomed flask

-

Reflux condenser

-

Ice bath

-

Steam bath

-

Separatory funnel

-

Modified Claisen flask for fractional distillation

Procedure

-

In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[5]

-

A vigorous reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.[5]

-

After the initial exothermic reaction subsides, heat the mixture on a steam bath for 15 minutes.[5]

-

Cool the reaction mixture and dissolve it in 100 mL of benzene.[5]

-

Transfer the benzene solution to a separatory funnel and wash it sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Perform fractional distillation of the dried benzene solution using a modified Claisen flask.[5]

-

Collect the product at a boiling point of 140–143°C under a pressure of 5 mmHg.[5] The expected yield is between 45–48 g (78–83%).[5]

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship between the structure of this compound and its key spectral features.

Caption: Synthesis of this compound from Benzoyl Chloride and THF.

Caption: Correlation of this compound structure with spectral data.

References

- 1. This compound (946-02-1) for sale [vulcanchem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyl Benzoate

This technical guide provides a comprehensive overview of the known physical properties of 4-Chlorobutyl benzoate, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃ClO₂[1]

Quantitative Physical Properties

The physical characteristics of this compound have been documented in several sources. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 140-143 °C (413-416 K) | at 0.007 bar | Frinton Laboratories Inc., 1986[1][4] |

| 176-178 °C | at 20 mm Hg | ChemicalBook[3] | |

| Density | 1.143 g/mL | at 25 °C | ChemicalBook[3][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The boiling point of 140-143 °C at 0.007 bar is attributed to data reported by Frinton Laboratories Inc. in 1986[1][4]. Typically, boiling points at reduced pressures are determined using vacuum distillation apparatus. The density of 1.143 g/mL at 25 °C is listed in chemical supplier databases, and would likely have been determined using standard laboratory techniques such as with a pycnometer or a digital density meter.

Visualizing Pressure-Dependent Boiling Point

The boiling point of a liquid is highly dependent on the surrounding pressure. For this compound, different boiling points have been reported at different pressures. The following diagram illustrates this relationship based on the available data.

Caption: Relationship between pressure and boiling point for this compound.

References

4-Chlorobutyl Benzoate: A Technical Guide to Solubility and Polarity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and polarity of 4-chlorobutyl benzoate. The document details the physicochemical properties of this compound, outlines experimental protocols for its analysis, and presents a logical workflow for its characterization.

Core Concepts: Polarity and Solubility Profile

This compound (C₁₁H₁₃ClO₂) is an ester characterized by a benzoate group and a 4-chlorobutyl chain. This structure, containing both a polar ester group and a nonpolar phenyl ring and alkyl chain, results in a molecule of moderate polarity. This inherent polarity is a key determinant of its solubility characteristics.

The lipophilicity of a compound, or its affinity for nonpolar environments, is commonly expressed by the logarithm of its partition coefficient (logP) between octanol and water. A positive logP value indicates a preference for the lipid (octanol) phase, signifying a more nonpolar or lipophilic character. Conversely, a negative logP value suggests higher affinity for the aqueous phase (hydrophilicity).

Calculated values for this compound consistently point towards a lipophilic nature, suggesting it is more soluble in organic solvents than in water. Qualitative assessments indicate that it has limited solubility in water but exhibits good solubility in common organic solvents such as alcohols, ethers, and halogenated hydrocarbons.[1]

Quantitative Physicochemical Data

The following table summarizes the key calculated physicochemical properties of this compound that inform its solubility and polarity profile. It is important to note that these are predicted or calculated values and experimental verification is recommended for critical applications.

| Property | Value | Interpretation | Source |

| LogP (calculated) | 2.86240 | Indicates a higher affinity for lipophilic (nonpolar) environments over aqueous (polar) environments. | [2] |

| XlogP (predicted) | 3.9 | A predicted value that further supports the lipophilic character of the molecule. | |

| Log₁₀ of Water Solubility (mol/L) (calculated) | -3.12 | Suggests low solubility in water. |

Experimental Determination of Solubility and Polarity

Accurate determination of solubility and polarity is crucial for applications in drug development, formulation, and chemical synthesis. The following sections detail the standard experimental protocols for these measurements.

Experimental Protocol for Determining Solubility

The solubility of a compound in a specific solvent at a given temperature is determined by creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Solvent Addition: In a vessel maintained at a constant temperature, add a known volume of the desired solvent (e.g., ethanol, acetone, water).

-

Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid material at the end of this period confirms saturation.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant (the saturated solution) is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be employed for effective separation.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or spectroscopy.

-

Calculation: The solubility is then expressed in units such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorobutyl benzoate

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-chlorobutyl benzoate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 - 8.02 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.58 - 7.54 | Multiplet | 1H | Aromatic (para-proton) |

| 7.47 - 7.43 | Multiplet | 2H | Aromatic (meta-protons) |

| 4.34 | Triplet | 2H | -OCH₂- |

| 3.65 | Triplet | 2H | -CH₂Cl |

| 2.00 - 1.93 | Multiplet | 2H | -OCH₂CH₂ - |

| 1.91 - 1.84 | Multiplet | 2H | -CH₂ CH₂Cl |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester carbonyl) |

| 133.0 | Aromatic (para-carbon) |

| 130.3 | Aromatic (ipso-carbon) |

| 129.6 | Aromatic (ortho-carbons) |

| 128.4 | Aromatic (meta-carbons) |

| 64.5 | -OC H₂- |

| 44.8 | -C H₂Cl |

| 29.8 | -OCH₂C H₂- |

| 26.0 | -C H₂CH₂Cl |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3030 | Medium | Aromatic C-H stretch |

| ~2960 - 2870 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (Ester carbonyl) stretch |

| ~1600, ~1450 | Medium to Weak | Aromatic C=C bending |

| ~1270 | Strong | Ester C-O stretch |

| ~750 - 710 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 212/214 | 10/3 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 177 | 5 | [M - Cl]⁺ |

| 122 | 80 | [C₆H₅CO₂H]⁺ (Benzoic acid) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 91 | 15 | [C₄H₈Cl]⁺ |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | 25 | [C₄H₇]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition and Processing: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each carbon environment. The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

An In-depth Technical Guide to 4-Chlorobutyl Benzoate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyl benzoate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a benzoate ester and a terminal chloroalkyl group, makes it a versatile building block and linker molecule in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, a summary of its key physicochemical properties, and an exploration of its applications in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at purities of 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity.

A representative list of suppliers includes:

-

Major Chemical Suppliers:

-

Sigma-Aldrich (Merck)

-

TCI (Tokyo Chemical Industry)

-

Fisher Scientific

-

American Custom Chemicals Corporation

-

-

Online Chemical Marketplaces and Databases:

The availability from these suppliers ensures that researchers and drug development professionals can readily procure this compound for their synthetic needs. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental work. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃ClO₂ | [4] |

| Molecular Weight | 212.67 g/mol | [4] |

| CAS Number | 946-02-1 | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 140–143 °C at 5 mmHg | [5] |

| 132–135 °C at 2.5 mmHg | [5] | |

| 176-178 °C at 20 mmHg | [2][6] | |

| 304.4 °C at 760 mmHg | [1] | |

| Density | 1.143 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁵/D) | 1.5176 | [5] |

| Refractive Index (n²⁰/D) | 1.519 | [2] |

| Solubility | Soluble in common organic solvents (e.g., benzene, ethers, alcohols) | [4][5] |

| Limited solubility in water | [4] |

Experimental Protocols

Synthesis of this compound via Reaction of Benzoyl Chloride with Tetrahydrofuran

A well-established and reliable method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[5] This method avoids the direct use of 4-chlorobutanol, which can be less stable.

Materials:

-

Benzoyl chloride (freshly distilled, 31.4 mL, 38 g, 0.27 mole)

-

Tetrahydrofuran (good quality, 28.2 mL, 25 g, 0.35 mole)

-

Zinc chloride (freshly fused, 5 g)

-

Benzene (100 mL)

-

5% Sodium chloride solution (100 mL)

-

Saturated sodium bicarbonate solution (100 mL)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a 200-mL round-bottomed flask equipped with an efficient reflux condenser, combine freshly distilled benzoyl chloride (31.4 mL), tetrahydrofuran (28.2 mL), and freshly fused zinc chloride (5 g).[5]

-

A vigorous exothermic reaction will commence. Immediately cool the flask in an ice bath to moderate the reaction.[5]

-

Once the initial reaction has subsided, heat the mixture on a steam bath for 15 minutes.[5]

-

After cooling, dissolve the reaction mixture in 100 mL of benzene.[5]

-

Transfer the benzene solution to a separatory funnel and wash sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[5]

-

Dry the benzene layer over anhydrous sodium sulfate.[5]

-

Filter the drying agent and purify the crude product by vacuum distillation.[5]

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent thermal decomposition.[7]

Apparatus:

-

A modified Claisen flask or a short-path distillation apparatus.

-

Vacuum pump and manometer.

-

Heating mantle.

-

Condenser and receiving flasks.

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly sealed.

-

Transfer the dried crude product into the distillation flask.

-

Slowly apply vacuum and begin heating the flask gently.

-

Collect the fraction that distills at 140–143 °C under a pressure of 5 mmHg.[5] Alternatively, the product can be collected at 132–135 °C at 2.5 mmHg.[5]

-

The expected yield of the purified product is 45–48 g (78–83%).[5]

Spectroscopic Data for Characterization

Confirmation of the structure and purity of synthesized this compound can be achieved through various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the 4-chlorobutyl chain. Expected chemical shifts (δ, ppm) are approximately: 8.04 (d, 2H, ortho-protons of benzoate), 7.54 (t, 1H, para-proton of benzoate), 7.43 (t, 2H, meta-protons of benzoate), 4.34 (t, 2H, -OCH₂-), 3.59 (t, 2H, -CH₂Cl), 1.92 (m, 4H, -CH₂CH₂-).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks (cm⁻¹) include a strong carbonyl (C=O) stretch of the ester at approximately 1720 cm⁻¹, C-O stretching vibrations around 1270 and 1100 cm⁻¹, and a C-Cl stretching vibration in the range of 600-800 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 212, with a characteristic M+2 peak at m/z 214 due to the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).[9][10] Common fragmentation patterns for esters include the loss of the alkoxy group and the formation of the benzoyl cation (m/z 105), which is often the base peak.[11][12]

Role in Drug Discovery and Development

This compound does not typically exhibit intrinsic biological activity that would involve it directly in cellular signaling pathways. Instead, its significance in drug development lies in its utility as a versatile bifunctional linker or spacer molecule.[4] The two distinct reactive sites—the ester and the terminal chlorine—allow for the sequential or orthogonal attachment of different molecular entities.

Applications as a Linker:

-

Drug Conjugation: The 4-chlorobutyl chain provides a flexible spacer of a defined length to connect a targeting moiety (e.g., an antibody, peptide, or small molecule) to a payload (e.g., a cytotoxic drug, a fluorescent probe, or a radioisotope).[4] The stability and cleavage of the resulting conjugate can be modulated by the choice of linker chemistry.

-

Prodrug Design: The benzoate ester can be designed to be cleavable by endogenous enzymes, allowing for the controlled release of a parent drug molecule in a specific physiological environment.[4]

-

Synthesis of Complex Molecules: The terminal chlorine is a good leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups or the construction of larger molecular scaffolds.[4]

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in organic chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. While not a direct modulator of biological signaling, its role as a bifunctional linker is crucial for the design and synthesis of complex therapeutic agents, including antibody-drug conjugates and targeted drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 946-02-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound (946-02-1) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound CAS#: 946-02-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(946-02-1) 1H NMR [m.chemicalbook.com]

- 9. This compound(946-02-1) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Safe Handling of 4-Chlorobutyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines when handling chemical substances.

Introduction

4-Chlorobutyl benzoate is a chemical intermediate with the molecular formula C₁₁H₁₃ClO₂.[1] It is primarily utilized in organic synthesis as a versatile building block. Its bifunctional nature, possessing both an ester and an alkyl halide, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 946-02-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 176-178 °C at 20 mm Hg | [2] |

| 140-143 °C at 5 mm Hg | [3] | |

| Density | 1.143 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.519 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation. |

| Eye irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[3]

Materials:

-

Benzoyl chloride (freshly distilled)

-

Tetrahydrofuran (THF)

-

Zinc chloride (fused)

-

Benzene

-

5% Sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottomed flask (200 mL)

-

Reflux condenser

-

Ice bath

-

Steam bath

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask)

Procedure:

-

In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[3]

-

A vigorous exothermic reaction will commence. Immediately cool the flask in an ice bath to control the reaction.[3]

-

Once the initial reaction has subsided, heat the mixture on a steam bath for 15 minutes.[3]

-

After cooling to room temperature, dissolve the reaction mixture in 100 mL of benzene.[3]

-

Transfer the benzene solution to a separatory funnel and wash sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter the drying agent and fractionally distill the filtrate under reduced pressure using a modified Claisen flask.[3]

-

Collect the product at 140–143°C/5 mm Hg. The expected yield is 45–48 g (78–83%).[3]

Caption: Workflow for the synthesis of this compound.

General Protocol for Nucleophilic Substitution Reactions

This compound can serve as an electrophile in nucleophilic substitution reactions. The following is a general protocol for such a reaction, which should be adapted based on the specific nucleophile and reaction conditions.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alkoxide)

-

Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

-

Base (if required, e.g., K₂CO₃, Et₃N)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

TLC or GC-MS for reaction monitoring

Procedure:

-

To a dry round-bottomed flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

-

Add the nucleophile (1-1.2 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, add a suitable base (1-1.5 equivalents).

-

Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the chemical to enter drains or waterways.

Caption: Emergency response flowchart for spills and personal exposure.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a valuable chemical intermediate for organic synthesis. While it presents moderate health hazards, particularly as a skin, eye, and respiratory irritant, these risks can be effectively managed through adherence to proper safety protocols, the use of appropriate personal protective equipment, and a thorough understanding of its chemical properties. This guide provides the necessary information for researchers and professionals to handle this compound safely and responsibly in a laboratory environment.

References

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for 4-Chlorobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and physicochemical properties of 4-Chlorobutyl benzoate (CAS No. 946-02-1). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and research applications.

Section 1: Chemical Identification and Physical Properties

This compound is an ester of benzoic acid and 4-chlorobutanol. It is primarily used as a reagent or building block in organic synthesis.[1]

| Identifier | Value | Source |

| CAS Number | 946-02-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][4][5][6] |

| Molecular Weight | 212.67 g/mol | [1][4][5][6] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic Acid 4-Chlorobutyl Ester | [5] |

| SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl | [1][5] |

| InChI | InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | [1][7][8] |

A summary of its key physical and chemical properties is provided below. These values are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Remarks | Source |

| Physical State | Colorless to pale yellow liquid | Expected based on structure and molecular weight. | [1] |

| Boiling Point | 176-178 °C | at 20 mm Hg | [3] |

| 140-143 °C | at 0.007 bar (approx. 5.25 mm Hg) | [1] | |

| 304.4 °C | at 760 mmHg | [9] | |

| 591.48 K (318.33 °C) | Joback Calculated Property | [7] | |

| Density | 1.143 g/mL | at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.519 | [3][4] | |

| Flash Point | >230 °F (>110 °C) | [4] | |

| Vapor Pressure | 0.000874 mmHg | at 25°C | [9] |

| LogP (Octanol/Water Partition Coefficient) | 2.862 | Crippen Calculated Property | [7][9] |

| Water Solubility | log10WS = -3.12 | Crippen Calculated Property | [7] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

GHS Pictogram:

Signal Word: Warning[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Section 3: Toxicological Information

Detailed toxicological studies for this compound are not widely available in public literature. The primary hazards are related to skin and eye irritation.

| Toxicological Endpoint | Result | Source |

| Acute Toxicity | No information available. | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). | [2] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation). | [2] |

| Respiratory or Skin Sensitization | No information available. | |

| Germ Cell Mutagenicity | No information available. | [2] |

| Carcinogenicity | No information available. | [2] |

| Reproductive Toxicity | No information available. | [2] |

| STOT-Single Exposure | No information available. | [2] |

| STOT-Repeated Exposure | No information available. | [2] |

| Aspiration Hazard | No information available. |

The lack of comprehensive data necessitates handling this chemical with caution, assuming it may have other uncharacterized hazardous properties.

Section 4: Experimental Protocols

While the specific experimental results for this compound are documented, the detailed protocols are often proprietary. However, the methodologies for determining these properties generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439) This in vitro test method uses a reconstructed human epidermis (RhE) model.[6][10][11]

-

Test Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause cell damage and cytotoxicity, which is measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by viable cells.

-

Procedure Outline:

-

Triplicate tissue samples are dosed with the test substance.

-

The tissues are incubated for a defined period (e.g., 60 minutes).[11]

-

The test substance is removed by washing.

-

Tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).[11]

-

Cell viability is determined by incubating the tissues with MTT solution.

-

The amount of formazan produced is quantified spectrophotometrically.

-

-

Classification: A substance is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[10][11]

Eye Irritation Testing (Based on OECD Guideline 405) This is an in vivo test, typically performed on albino rabbits, to assess the potential of a substance to cause eye irritation or corrosion.[1][3][7]

-

Test Principle: A single dose of the substance is applied to the conjunctival sac of one eye of the animal. The untreated eye serves as a control.[3][7]

-

Procedure Outline:

-

A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[1]

-

The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (1, 24, 48, and 72 hours post-application).[3][7]

-

If severe effects are not observed, the test may be confirmed on up to two additional animals.[3]

-

The observation period can extend up to 21 days to assess the reversibility of the effects.[3]

-

-

Classification: The scores from the ocular observations are used to classify the substance based on the severity and reversibility of the eye damage.

Boiling Point Determination (Based on OECD Guideline 103) Several methods can be used, including dynamic methods, distillation methods, or differential scanning calorimetry.[5][9][12] The principle is to determine the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[5][9][12]

Flash Point Determination (Based on ASTM D93) The Pensky-Martens closed-cup method is a common standard.[13][14][15]

-

Test Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[14]

-

Procedure Outline:

-

The test cup is filled with the sample to a specified level.

-

The sample is heated and stirred at a defined rate.

-

At regular temperature intervals, stirring is stopped, and an ignition source is dipped into the vapor space of the cup.[14]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[14]

-

Section 5: Safe Handling and Emergency Procedures

The following diagrams illustrate the recommended workflow for handling this compound in a laboratory setting and the appropriate response to an accidental spill.

Caption: General laboratory workflow for safely handling this compound.

Caption: Emergency response procedure for a this compound spill.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 13. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 15. precisionlubrication.com [precisionlubrication.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chlorobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobutyl benzoate, a versatile bifunctional molecule with applications in organic synthesis, polymer science, and as a potential intermediate in pharmaceutical drug development. The primary synthetic route detailed is the Fischer esterification of benzoic acid with 4-chlorobutanol, a direct and efficient method. Alternative synthetic strategies are also briefly discussed. This guide includes comprehensive experimental procedures, tables of quantitative data, and characterization information to facilitate its practical application in a laboratory setting.

Introduction

This compound is a chemical intermediate possessing two reactive sites: an ester group and a terminal chloroalkyl group. This dual functionality makes it a valuable building block for the synthesis of more complex molecules. The ester can be hydrolyzed or transesterified, while the chloride can be displaced through nucleophilic substitution, allowing for the introduction of various functionalities. Its structure is particularly useful as a linker or spacer in the design of novel compounds and functionalized materials.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the Fischer esterification of benzoic acid and 4-chlorobutanol, catalyzed by a strong acid.[1] This equilibrium reaction is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1]

Reaction:

C₆H₅COOH + HO(CH₂)₄Cl ⇌ C₆H₅COO(CH₂)₄Cl + H₂O (Benzoic Acid) + (4-Chlorobutanol) ⇌ (this compound) + (Water)

Alternative synthetic routes include the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[2]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol outlines the synthesis of this compound from benzoic acid and 4-chlorobutanol using concentrated sulfuric acid as the catalyst.

Materials:

-

Benzoic acid

-

4-Chlorobutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine benzoic acid (e.g., 12.2 g, 0.1 mol), 4-chlorobutanol (e.g., 13.0 g, 0.12 mol, 1.2 equivalents), and toluene (100 mL).

-

Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). This typically takes 4-8 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 140-143 °C at 5 mmHg.[2]

-

Protocol 2: Alternative Synthesis from Benzoyl Chloride and Tetrahydrofuran

This method provides an alternative route to this compound.[2]

Materials:

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Anhydrous zinc chloride (ZnCl₂)

-

Benzene

-

5% Sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction: In a 200 mL round-bottom flask with a reflux condenser, mix freshly distilled benzoyl chloride (38 g, 0.27 mol), tetrahydrofuran (25 g, 0.35 mol), and freshly fused zinc chloride (5 g).[2]

-

Cooling and Heating: An immediate vigorous reaction will occur. Cool the flask in an ice bath to control the initial exotherm. Once subsided, heat the mixture on a steam bath for 15 minutes.[2]

-

Workup:

-

Purification:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 1.266 |

| 4-Chlorobutanol | C₄H₉ClO | 108.57 | 176-178 | 1.088 |

| This compound | C₁₁H₁₃ClO₂ | 212.67 | 176-178 (at 20 mmHg)[3] | 1.143 (at 25 °C)[3] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Fischer Esterification | Benzoyl Chloride Method |

| Catalyst | H₂SO₄ or p-TsOH | ZnCl₂ |

| Solvent | Toluene | Benzene (for workup) |

| Reaction Temperature | Reflux (approx. 111 °C) | Initial cooling, then steam bath |

| Reaction Time | 4-8 hours | ~20 minutes |

| Typical Yield | 70-90% (estimated) | 78-83%[2] |

| Purity (after distillation) | >98% | >98% |

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.3 (t, 2H, -OCH₂-), 3.6 (t, 2H, -CH₂Cl), 1.9 (m, 4H, -CH₂CH₂-) (Predicted based on similar structures and general chemical shifts) |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.4 (C=O), 132.8 (Ar-C), 130.2 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 64.5 (-OCH₂-), 44.8 (-CH₂Cl), 29.5 (-CH₂-), 26.0 (-CH₂-)[4] |

| IR (Infrared) | ν (cm⁻¹): 1720-1740 (C=O stretch, strong), 1200-1300 (C-O stretch, strong), 1450-1600 (Aromatic C=C stretch, medium), ~650-750 (C-Cl stretch)[1] |

| Mass Spec (MS) | m/z: 212/214 (M⁺, chlorine isotope pattern), 121 (Benzoyloxy fragment), 105 (Benzoyl fragment), 77 (Phenyl fragment) |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via Fischer esterification of benzoic acid and 4-chlorobutanol is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The provided protocols and data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to produce this valuable chemical intermediate. Proper purification by vacuum distillation is crucial to obtain a high-purity product. The bifunctional nature of this compound opens up a wide range of possibilities for its use in the construction of more complex molecular architectures.

References

Application Notes and Protocols for the Synthesis of 4-Chlorobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyl benzoate is a versatile bifunctional molecule containing both an ester and an alkyl halide. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries. The ester group can be hydrolyzed or transesterified, while the chloro- group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This document provides a detailed protocol for the synthesis of this compound, along with relevant chemical data and reaction diagrams.

Data Presentation

The physical and spectroscopic data for the key compounds in this protocol are summarized in the tables below for easy reference.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 |

| 4-Chlorobutanol | C₄H₉ClO | 108.57 | 179-181 |

| This compound | C₁₁H₁₃ClO₂ | 212.67 | 140-143 @ 5 mmHg |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.37 (t, 2H), 3.63 (t, 2H), 1.95 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ 166.4, 132.9, 130.1, 129.5, 128.3, 64.5, 44.6, 29.8, 26.1 |

| IR (neat) | 2960, 1720 (C=O), 1270, 1110, 710 cm⁻¹ |

| Mass Spectrum (m/z) | 212 (M+), 122, 105, 77 |

Experimental Protocols

A reliable method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst.[1] This method provides a good yield and a straightforward work-up procedure.

Protocol: Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran

Materials:

-

Benzoyl chloride (freshly distilled)

-

Tetrahydrofuran (THF)

-

Zinc chloride (fused)

-

Benzene

-

5% Sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

200-mL round-bottomed flask

-

Reflux condenser

-

Ice bath

-

Heating mantle or steam bath

-

Separatory funnel

-

Modified Claisen flask for fractional distillation

-

Standard laboratory glassware

Procedure:

-

In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[1]

-

A vigorous reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.[1]

-

After the initial exothermic reaction has subsided, heat the mixture on a steam bath for 15 minutes.[1]

-

Cool the reaction mixture and dissolve it in 100 mL of benzene.[1]

-

Transfer the benzene solution to a separatory funnel and wash it with 100 mL of a 5% sodium chloride solution, followed by 100 mL of a saturated sodium bicarbonate solution.[1]

-

Dry the benzene layer over anhydrous sodium sulfate.[1]

-

Perform a fractional distillation of the dried benzene solution using a modified Claisen flask.[1]

-

Collect the product at a boiling point of 140–143°C at 5 mm pressure. The expected yield is between 45–48 g (78–83%).[1]

Alternative Protocol: Fischer Esterification of Benzoic Acid with 4-Chlorobutanol

While the above protocol is well-documented, a Fischer esterification approach can also be employed. This method involves the direct reaction of benzoic acid with 4-chlorobutanol in the presence of a strong acid catalyst. To drive the reaction towards the product, it is advisable to use an excess of one of the reactants or to remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.

General Procedure:

-

Combine benzoic acid, a molar excess of 4-chlorobutanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) in a round-bottomed flask.

-

If using a Dean-Stark trap, add a suitable solvent that forms an azeotrope with water, such as toluene.

-

Heat the mixture to reflux and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up. This typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), washing with water and brine, and drying the organic layer.

-

The crude product can then be purified by vacuum distillation.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Acyl Chloride Method in 4-Chlorobutyl Benzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction